molecular formula C24H22N2O4S B7703326 N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide

N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide

Cat. No. B7703326
M. Wt: 434.5 g/mol
InChI Key: YFRNULFYAGAZLG-UHFFFAOYSA-N
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Description

N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide, also known as HMBS, is a chemical compound that has been widely studied for its potential applications in scientific research. HMBS is a sulfonamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications. In

Mechanism of Action

The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH balance in the body. It has also been shown to inhibit the activity of beta-amyloid, a protein that is implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to exhibit antioxidant activity, which may make it a potential therapeutic agent for the treatment of oxidative stress-related diseases. It has also been shown to exhibit anti-inflammatory activity, which may make it a potential therapeutic agent for the treatment of inflammatory diseases. Additionally, this compound has been shown to exhibit metal-chelating activity, which may make it a potential therapeutic agent for the treatment of metal ion-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. Additionally, this compound has been shown to exhibit a range of biochemical and physiological effects, which makes it a versatile compound for a variety of research applications. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for further research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide. One direction is to further investigate its mechanism of action, which may lead to the development of more targeted therapeutic agents. Another direction is to explore its potential applications in the treatment of other diseases, such as neurodegenerative diseases and metal ion-related diseases. Additionally, further research is needed to optimize the synthesis method of this compound to yield higher purity and higher yield of the compound.

Synthesis Methods

The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide involves the reaction of 2-hydroxy-6-methoxyquinoline-3-carboxaldehyde with m-tolylsulfonamide in the presence of a base catalyst. The resulting product is purified by column chromatography to obtain the final compound. This synthesis method has been optimized to yield high purity and high yield of this compound.

Scientific Research Applications

N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide has been widely studied for its potential applications in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications. This compound has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc. It has also been used as a potential therapeutic agent for the treatment of cancer and Alzheimer's disease.

properties

IUPAC Name

N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S/c1-17-7-6-8-20(13-17)26(31(28,29)22-9-4-3-5-10-22)16-19-14-18-15-21(30-2)11-12-23(18)25-24(19)27/h3-15H,16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRNULFYAGAZLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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